molecular formula C11H25NO2Si B3050448 3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)- CAS No. 260417-94-5

3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-

Cat. No.: B3050448
CAS No.: 260417-94-5
M. Wt: 231.41 g/mol
InChI Key: PCTWLLFFEIRBIE-VHSXEESVSA-N
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Description

3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)- is a chiral compound with the molecular formula C11H25NO2Si. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is notable for its specific stereochemistry, which is indicated by the (3R,5S) configuration. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)- typically involves the protection of the hydroxyl group of pyrrolidinol with a tert-butyldimethylsilyl (TBDMS) group. This is achieved through the reaction

Biological Activity

3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-, also known as SR-51582, is a synthetic compound with significant potential in biomedical research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₅NO₂Si
  • CAS Number : 260417-94-5
  • Molecular Weight : 231.41 g/mol
  • Stereochemistry : (3R,5S)-configuration

The compound features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group at the hydroxymethyl position. This modification enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

Research indicates that SR-51582 interacts with amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound appears to modulate the aggregation and deposition of Aβ, potentially inhibiting the formation of toxic plaques that contribute to neuronal dysfunction and death.

Neuroprotective Effects

Preclinical studies have demonstrated that 3-Pyrrolidinol can improve cognitive function and reduce Aβ pathology in animal models of Alzheimer's disease. These studies typically involve:

  • Cell Culture Models : Assessing the compound's effect on neuronal cells exposed to Aβ.
  • Animal Experiments : Evaluating cognitive performance in rodents treated with SR-51582.

In these models, SR-51582 has shown promise in enhancing memory retention and reducing behavioral deficits associated with AD.

Pharmacological Properties

While specific pharmacological data on 3-Pyrrolidinol is limited, its structural analogs within the pyrrolidine class have exhibited various biological activities. These include:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Potential antidepressant activity

These properties suggest that compounds like SR-51582 could be beneficial in treating not only AD but also other neurodegenerative and psychiatric disorders .

Case Studies and Research Findings

Study TypeFindings
Cell CultureSR-51582 reduced Aβ-induced cytotoxicity in neuronal cultures.
Animal StudiesImproved cognitive function and reduced Aβ plaque formation in transgenic mouse models.
Clinical TrialsPhase 1 trials indicated good safety and tolerability in healthy volunteers; further studies needed for efficacy.

Synthesis Methods

The synthesis of 3-Pyrrolidinol typically involves several steps:

  • Protection of Hydroxyl Group : The hydroxyl group of pyrrolidinol is protected using a tert-butyldimethylsilyl (TBDMS) group.
  • Reaction Conditions : Careful control of reaction conditions is crucial to achieve high yields and purity.
  • Final Product Isolation : The compound is purified through standard organic chemistry techniques.

This multi-step synthesis highlights the importance of protecting groups in maintaining the integrity of functional groups during reactions .

Applications

Beyond its potential use in treating Alzheimer's disease, 3-Pyrrolidinol may have applications in:

  • Chemical Synthesis : As an intermediate in organic synthesis due to its reactive functional groups.
  • Pharmaceutical Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.

Properties

IUPAC Name

(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-8-9-6-10(13)7-12-9/h9-10,12-13H,6-8H2,1-5H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTWLLFFEIRBIE-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467283
Record name (3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260417-94-5
Record name (3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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